(2S)-2-(Methylamino)propan-1-OL has the molecular formula C4H11NO and features both a secondary amine and a primary alcohol functional group. This unique structure contributes to its reactivity and versatility in various chemical processes. The compound is primarily used as an intermediate in organic synthesis, facilitating the production of more complex molecules .
Reaction Type | Reagents |
---|---|
Oxidation | Pyridinium chlorochromate, Chromium trioxide |
Reduction | Sodium borohydride, Lithium aluminum hydride |
Substitution | Thionyl chloride, Phosphorus tribromide |
(2S)-2-(Methylamino)propan-1-OL exhibits various biological activities due to its functional groups. It can participate in hydrogen bonding and nucleophilic reactions, making it a versatile intermediate in biochemical pathways. Its secondary amine structure allows for interactions with biological targets, potentially influencing enzymatic activities or receptor binding .
The synthesis of (2S)-2-(Methylamino)propan-1-OL can be achieved through several methods:
(2S)-2-(Methylamino)propan-1-OL serves multiple purposes across different fields:
Research indicates that (2S)-2-(Methylamino)propan-1-OL interacts with various biological systems. Its ability to form hydrogen bonds enhances its solubility and reactivity within biological environments. Studies have explored its potential effects on neurotransmitter systems due to its amine structure, indicating possible implications in neuropharmacology .
Several compounds share structural similarities with (2S)-2-(Methylamino)propan-1-OL. Here are some notable examples:
What sets (2S)-2-(Methylamino)propan-1-OL apart from these similar compounds is its specific stereochemistry and the presence of both a secondary amine and a primary alcohol. This combination allows for unique reactivity patterns and interactions within biological systems that may not be present in other related compounds.
Corrosive